![molecular formula C11H18ClNO2 B1478968 2-chloro-1-(octahydrobenzo[e][1,4]oxazepin-1(5H)-yl)ethan-1-one CAS No. 2098134-36-0](/img/structure/B1478968.png)
2-chloro-1-(octahydrobenzo[e][1,4]oxazepin-1(5H)-yl)ethan-1-one
Overview
Description
The compound is a derivative of benzo[e][1,4]oxazepin, which is a seven-membered heterocyclic compound containing a benzene ring fused to an oxazepine ring . The “2-chloro” indicates the presence of a chlorine atom at the 2nd position of the compound, and the “ethan-1-one” suggests the presence of a ketone functional group.
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Some general properties of benzo[e][1,4]oxazepin derivatives include a density of 1.4±0.1 g/cm3, boiling point of 320.8±41.0 °C at 760 mmHg, and a flash point of 147.8±27.6 °C .Scientific Research Applications
Applications in Environmental Sciences
Occurrence, Fate, and Behavior in Aquatic Environments
Complex chlorinated compounds, such as parabens, have been extensively studied for their environmental impact, particularly their persistence and behavior in aquatic ecosystems. Research has shown that despite wastewater treatments that remove these compounds, they are still present in effluents and can be found in surface water and sediments due to continuous introduction from consumer products. This has implications for water quality and aquatic life, emphasizing the need for ongoing monitoring and evaluation of environmental contaminants (Haman, Dauchy, Rosin, & Munoz, 2015).
Applications in Synthetic Chemistry
Synthetic Utilities and Approaches
The synthesis and functionalization of complex heterocyclic compounds, including benzoxazines and diazepines, have significant importance in the field of medicinal chemistry and materials science. These compounds serve as key intermediates or final products in the development of pharmaceuticals, with diverse therapeutic potentials ranging from antimicrobial to anticancer activities. The methodologies for synthesizing such compounds often involve intricate reaction mechanisms and are crucial for advancing drug discovery and development (Ibrahim, 2011).
Mechanism of Action
Target of Action
The compound is a derivative of the 1,4-oxazepine class . Compounds in this class can have various targets depending on their specific structure and functional groups. They are often studied for their potential medicinal properties, including antimicrobial, antitumor, and CNS activities.
properties
IUPAC Name |
1-(3,5,5a,6,7,8,9,9a-octahydro-2H-benzo[e][1,4]oxazepin-1-yl)-2-chloroethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18ClNO2/c12-7-11(14)13-5-6-15-8-9-3-1-2-4-10(9)13/h9-10H,1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBZFPFWMWLFYMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)COCCN2C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-1-(octahydrobenzo[e][1,4]oxazepin-1(5H)-yl)ethan-1-one |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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